Methanol-d3

Catalog No.
S1495857
CAS No.
1849-29-2
M.F
CH4O
M. Wt
35.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanol-d3

CAS Number

1849-29-2

Product Name

Methanol-d3

IUPAC Name

trideuteriomethanol

Molecular Formula

CH4O

Molecular Weight

35.06 g/mol

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D3

InChI Key

OKKJLVBELUTLKV-FIBGUPNXSA-N

SMILES

CO

Synonyms

Bieleski’s Solution-d3; Carbinol-d3; Methanol Cluster-d3; Methyl Alcohol-d3; Methyl-d3 Hydroxide; Methylol-d3; Monohydroxymethane-d3; NSC 85232-d3; Wood Alcohol-d3; Methan-d3-ol; Methanol (CD3OH); Methanol-1,1,1-d3; Methanol-d3; Methyl-d3 Alcohol; Tr

Canonical SMILES

CO

Isomeric SMILES

[2H]C([2H])([2H])O

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methanol-d3 is widely used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy . The primary reason for this is its deuteration, meaning the replacement of its three hydrogen atoms with deuterium (heavy hydrogen) atoms.

Deuterium has a spin of 1, unlike the spin of 1/2 for regular hydrogen. This difference in spin properties eliminates the signal from the solvent's hydrogen atoms in the NMR spectrum, which can often obscure the signals of interest from the sample being studied . This "solvent lock" effect allows scientists to focus on the desired signals and obtain cleaner, more interpretable spectra .

Furthermore, the high solubility of various organic and inorganic compounds in methanol-d3 makes it a versatile solvent for a wide range of NMR applications, including:

  • Structure elucidation: Identifying the chemical structure of unknown molecules .
  • Conformational analysis: Studying the 3D arrangement of atoms in molecules .
  • Kinetic studies: Monitoring the rate of chemical reactions .

Isotope Labeling and Tracer Studies

The presence of deuterium in methanol-d3 makes it useful for isotope labeling experiments. By replacing specific hydrogen atoms in a molecule with deuterium, scientists can track its progress through various processes using techniques like mass spectrometry. This approach allows researchers to study reaction mechanisms, metabolic pathways, and pharmacokinetics (drug movement and action in the body) [^7, ^8].

For example, researchers might use methanol-d3 to label a specific molecule involved in a biological process. They can then track the fate of this labeled molecule within the system by observing the presence of the deuterium signal in subsequent analysis .

Other Research Applications

Beyond NMR and isotope labeling, methanol-d3 finds application in other scientific research areas:

  • Synthesis of deuterated compounds: Methanol-d3 can be used as a starting material for the synthesis of other deuterated compounds used in various research applications .
  • Calibration standards: Due to its well-defined properties, methanol-d3 can be used as a calibration standard in various analytical techniques .
  • Study of biological systems: Methanol-d3 can be used to study the interaction of solvents with biological molecules, such as proteins and membranes .

Methanol-d3, also known as deuterated methanol or methyl-d3 alcohol, is a stable isotopologue of methanol where three hydrogen atoms are replaced by deuterium. Its chemical formula is CD3OH\text{CD}_3\text{OH}, and it has a molar mass of 35.06 g/mol. Methanol-d3 is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance spectroscopy due to its unique isotopic labeling properties. It is colorless, highly flammable, and miscible with water in any proportion, making it a versatile solvent in various

  • Methanol-d3 inherits the hazardous properties of methanol, including flammability, toxicity, and eye/skin irritation [, ].
  • It's important to handle methanol-d3 with proper safety precautions, including using appropriate personal protective equipment (PPE) like gloves, goggles, and working in a well-ventilated fume hood [].
Similar to its non-deuterated counterpart, including:

  • Oxidation: Methanol-d3 can be oxidized to formaldehyde-d2 and subsequently to formic acid-d2 under appropriate conditions.
  • Dehydration: It can undergo dehydration to form dimethyl ether-d6.
  • Nucleophilic Substitution: Methanol-d3 can act as a nucleophile in reactions with alkyl halides, leading to the formation of ethers or esters .

These reactions are significant for understanding reaction mechanisms and kinetics in organic chemistry.

Methanol-d3 can be synthesized through several methods:

  • Exchange Reactions: One common method involves the exchange of hydrogen atoms in regular methanol with deuterium oxide (heavy water) under acidic conditions.
  • Reduction of Carbonyl Compounds: Deuterated carbonyl compounds can be reduced using deuterated reducing agents to yield methanol-d3.

Methanol-d3 has several applications across various fields:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent that provides a clear spectrum due to the absence of hydrogen signals.
  • Isotope Labeling: It is used in tracer studies in metabolic pathways and environmental studies.
  • Chemical Synthesis: Methanol-d3 is utilized in synthesizing other deuterated compounds for research purposes .

Methanol-d3 shares similarities with other deuterated alcohols and solvents. Here are some comparable compounds:

Compound NameChemical FormulaMolar Mass (g/mol)Unique Features
MethanolCH₃OH32.04Commonly used solvent; toxic
EthanolC₂H₅OH46.07Less toxic; widely used in beverages
Ethanol-d6C₂D₅OD58.09Used in NMR; less toxic than ethanol
Acetone(CH₃)₂CO58.08Common solvent; not deuterated
Acetone-d6(CD₃)₂CO70.13Used in NMR; provides different spectra

Methanol-d3's uniqueness lies in its specific isotopic labeling, which allows researchers to track molecular behavior more effectively than non-deuterated compounds. Its applications in spectroscopy and tracer studies highlight its importance in scientific research .

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (93.02%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (93.02%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (93.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (93.02%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Other CAS

1849-29-2

Wikipedia

(2H3)Methanol

Dates

Modify: 2023-08-15

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